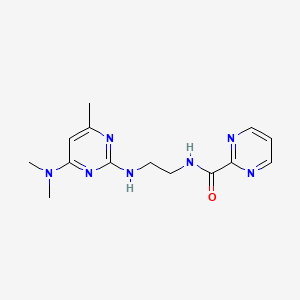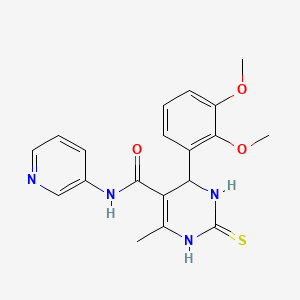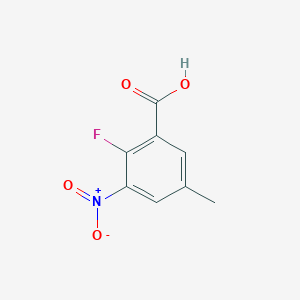
2,5-dichloro-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dichloro-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with dichloro groups at the 2 and 5 positions, and a pyrimidinyl group at the 4 position, which is further substituted with a pyrrolidinyl group
Mechanism of Action
Target of action
Pyrimidines and benzamides are known to interact with a variety of biological targets. For instance, some pyrimidine derivatives have been found to inhibit enzymes like α-amylase . Benzamides, on the other hand, have been used as inhibitors of histone deacetylase, a key enzyme involved in the regulation of gene expression .
Mode of action
The interaction of these compounds with their targets often involves the formation of non-covalent bonds such as hydrogen bonds and hydrophobic interactions. This can lead to changes in the conformation and activity of the target proteins .
Biochemical pathways
The exact pathways affected by “2,5-dichloro-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide” would depend on its specific targets. Given the known targets of pyrimidines and benzamides, it’s possible that this compound could affect pathways related to carbohydrate metabolism and gene expression .
Pharmacokinetics
The ADME properties of a compound depend on its chemical structure. Pyrimidines and benzamides, due to their aromatic nature, are likely to be well absorbed and may undergo extensive metabolism in the body. The presence of the dichloro and pyrrolidinyl groups in “this compound” could potentially affect its pharmacokinetic properties .
Result of action
The molecular and cellular effects of “this compound” would be determined by its mode of action and the specific pathways it affects. For instance, if it acts as an enzyme inhibitor, it could lead to a decrease in the production of certain metabolites .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the activity of “this compound” could be affected by the pH of its environment, as this can influence the ionization state of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as amidines and β-diketones.
Substitution with Pyrrolidine: The pyrimidine ring is then reacted with pyrrolidine under basic conditions to introduce the pyrrolidinyl group.
Formation of Benzamide: The dichlorobenzamide core is synthesized separately, often through the reaction of 2,5-dichlorobenzoic acid with an amine.
Coupling Reaction: Finally, the pyrimidinyl-pyrrolidinyl intermediate is coupled with the dichlorobenzamide under suitable conditions, such as using coupling reagents like EDCI or DCC, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzamide ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with different substituents replacing the chlorine atoms.
Oxidation: Products with oxidized functional groups.
Reduction: Products with reduced functional groups.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2,5-dichloro-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the biological pathways and mechanisms in which it is involved.
Materials Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Chemical Biology: The compound can serve as a tool for probing biological systems and understanding the interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
2,5-dichloro-N-(4-pyrimidinyl)benzamide: Lacks the pyrrolidinyl group, which may affect its binding affinity and specificity.
N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide: Lacks the dichloro substitution, potentially altering its chemical reactivity and biological activity.
2,5-dichloro-N-(pyrimidin-4-yl)benzamide: Lacks both the pyrrolidinyl group and the specific substitution pattern, which may significantly impact its properties.
Uniqueness
2,5-dichloro-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide is unique due to its specific substitution pattern, which combines the electronic effects of the dichloro groups with the steric and electronic properties of the pyrimidinyl and pyrrolidinyl groups. This unique combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,5-dichloro-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N4O/c16-10-3-4-12(17)11(7-10)15(22)20-13-8-14(19-9-18-13)21-5-1-2-6-21/h3-4,7-9H,1-2,5-6H2,(H,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJUQYUXDLMIHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)urea](/img/structure/B2688623.png)

![N-cyclopentyl-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2688625.png)

![2-(azetidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2688627.png)
![4-methoxy-1-phenyl-5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2688629.png)
![Methyl 3-[(2-fluorophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2688633.png)
![N-cyclopropyl-1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B2688635.png)
![ethyl 3-(8-(furan-2-ylmethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2688637.png)
![9-methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2688639.png)
![1,4-Dimethyl 2-[(4-{2-[7-(methoxycarbonyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}piperazine-1-carbothioyl)amino]benzene-1,4-dicarboxylate](/img/structure/B2688641.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2688643.png)


